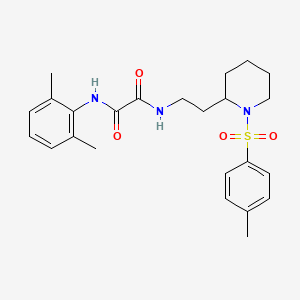![molecular formula C12H12ClN7 B2673881 N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine CAS No. 2094625-04-2](/img/structure/B2673881.png)
N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine, also known as CPMEA, is a purine-based compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is a potent inhibitor of the enzyme adenosine kinase, which plays an important role in the regulation of adenosine levels in the brain.
作用机制
N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine works by inhibiting the enzyme adenosine kinase, which is responsible for the breakdown of adenosine in the brain. Adenosine is a neurotransmitter that plays an important role in the regulation of neuronal activity in the brain. By inhibiting adenosine kinase, N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine can increase the levels of adenosine in the brain, which has been shown to have neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects
N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory effects, N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine has also been shown to have anti-convulsant and anti-parkinsonian effects. N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to increase the levels of adenosine in the brain.
实验室实验的优点和局限性
One of the major advantages of N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine is its potency as an adenosine kinase inhibitor. N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine has been shown to be significantly more potent than other adenosine kinase inhibitors, such as ABT-702 and ABT-737. However, one of the limitations of N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are a number of potential future directions for research on N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine. One area of research could focus on the development of more soluble forms of N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine, which would make it easier to administer in vivo. Another area of research could focus on the development of N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine derivatives with improved potency and selectivity for adenosine kinase. Finally, future research could focus on the potential applications of N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine in the treatment of other neurological disorders, such as Alzheimer's disease and multiple sclerosis.
合成方法
N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine can be synthesized using a variety of methods, including condensation reactions, nucleophilic substitutions, and cyclization reactions. One of the most commonly used methods for synthesizing N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine is the condensation reaction between 5-chloropyrazine-2-carbaldehyde and 9-ethyl-6-aminopurine. This reaction is typically carried out in the presence of a base catalyst, such as potassium carbonate, and an organic solvent, such as dimethylformamide.
科学研究应用
N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine has been extensively studied for its potential applications in the field of medicinal chemistry. One of the most promising applications of N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine is its use as a potential treatment for neurological disorders, such as epilepsy and Parkinson's disease. N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine has been shown to be a potent inhibitor of adenosine kinase, which is an enzyme that plays a key role in the regulation of adenosine levels in the brain. By inhibiting adenosine kinase, N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine can increase the levels of adenosine in the brain, which has been shown to have neuroprotective and anti-inflammatory effects.
属性
IUPAC Name |
N-[(5-chloropyrazin-2-yl)methyl]-9-ethylpurin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN7/c1-2-20-7-19-10-11(17-6-18-12(10)20)16-4-8-3-15-9(13)5-14-8/h3,5-7H,2,4H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDJMYPPVWWUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)NCC3=CN=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

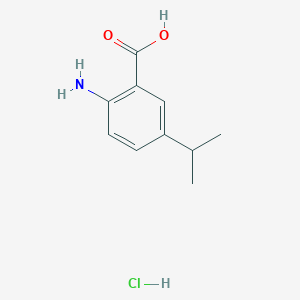
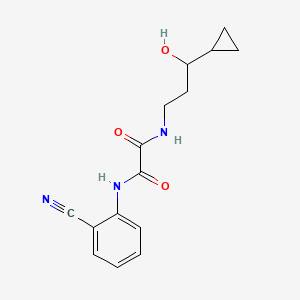

![2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2673802.png)
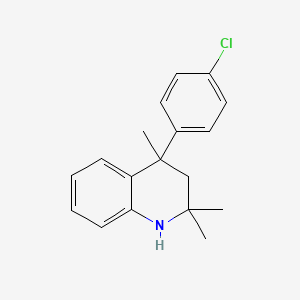
![4-Azepan-1-yl-3-[(4-chlorophenyl)sulfonyl]-6,7-dimethoxyquinoline](/img/structure/B2673807.png)
![3-[(2-chlorobenzyl)amino]-1-(3,4-dimethylphenyl)pyrazin-2(1H)-one](/img/structure/B2673809.png)
![3-Fluorosulfonyloxy-5-[[(3S,4R)-3-methoxyoxan-4-yl]carbamoyl]pyridine](/img/structure/B2673810.png)
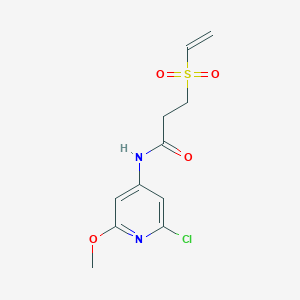

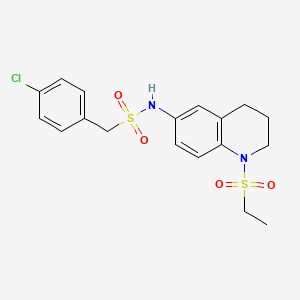
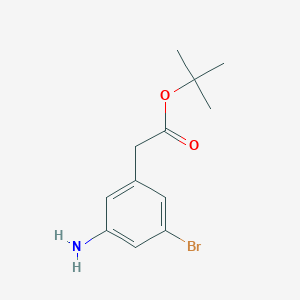
![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(p-tolylthio)ethanone](/img/structure/B2673820.png)
